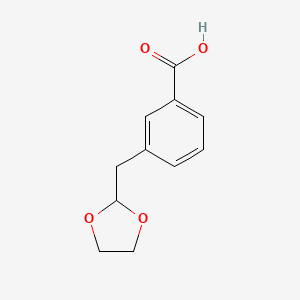

3-(1,3-Dioxolan-2-ylmethyl)benzoic acid

描述

Historical Development and Significance of Dioxolane Chemistry

The chemistry of dioxolanes, a class of five-membered heterocyclic acetals, is a fundamental topic in organic synthesis. The 1,3-dioxolane (B20135) ring is typically formed by the acid-catalyzed reaction of a carbonyl compound (an aldehyde or ketone) with ethylene (B1197577) glycol. This reaction is reversible, making 1,3-dioxolanes an exceptionally useful tool for the temporary protection of carbonyl groups.

The development of protecting group chemistry in the 20th century was a pivotal advance, enabling chemists to perform reactions on one part of a complex molecule while preventing another, more reactive part from participating in unwanted side reactions. Dioxolanes became a popular choice for carbonyl protection due to their ease of formation and their stability across a wide range of reaction conditions, including exposure to basic, nucleophilic, and oxidizing reagents. They are, however, readily cleaved under acidic aqueous conditions to regenerate the original carbonyl group, a process known as deprotection. This reliable control over reactivity has secured the dioxolane moiety a lasting and significant role in the multi-step synthesis of natural products, pharmaceuticals, and other complex organic targets.

Strategic Importance of Benzoic Acid Derivatives in Synthetic and Medicinal Chemistry

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are compounds of immense strategic importance. The benzoic acid framework is a common structural motif found in numerous natural products and serves as a key starting material for a vast array of synthetic transformations. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, acid chlorides, and alcohols, making it a versatile handle for molecular construction.

In medicinal chemistry, benzoic acid derivatives are ubiquitous. They exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and analgesic properties. chemicalbook.com This scaffold is present in many approved drugs and is a frequent subject of drug discovery programs. Researchers often modify the benzoic acid core to optimize a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The ability to synthesize derivatives with diverse substitution patterns on the aromatic ring allows for the fine-tuning of these properties, making the benzoic acid skeleton a privileged structure in the design of new therapeutic agents. researchgate.netnist.gov

Structural Context and Research Rationale for 3-(1,3-Dioxolan-2-ylmethyl)benzoic Acid

The compound this compound is a bifunctional molecule that contains both a benzoic acid group and a dioxolane group, linked by a methylene (B1212753) (-CH2-) bridge. The substitution pattern is meta (or 1,3) on the benzene (B151609) ring.

The primary research rationale for a molecule with this structure is its utility as a synthetic intermediate. The key features are:

Protected Functionality : The 1,3-dioxolane group serves as a stable, protected form of a formyl (aldehyde) group. An unprotected aldehyde at this position would be highly reactive under many conditions used to modify the carboxylic acid.

Orthogonal Reactivity : The presence of the dioxolane protecting group allows for selective reactions to be performed on the carboxylic acid moiety. For example, the carboxylic acid can be converted to an ester, an amide, or other derivatives without affecting the masked aldehyde.

Latent Reactivity : Following reactions at the carboxylic acid site, the dioxolane can be removed (deprotected) using acidic hydrolysis to unmask the aldehyde. This newly revealed functional group can then be used for subsequent chemical transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, enabling the construction of more complex molecular architectures.

Therefore, this compound is designed as a versatile building block for the sequential and controlled synthesis of complex molecules that require both a benzoic acid-derived portion and a functional group derived from an aromatic aldehyde.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₁₂O₄ |

| Molar Mass | 208.21 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 898767-05-0 |

Overview of Research Directions and Academic Contributions for Dioxolane-Benzoic Acid Systems

While specific academic literature focusing solely on this compound is limited, research on related dioxolane-functionalized aromatic systems is active and points to several key directions. The primary contribution of such compounds is as intermediates in synthetic campaigns.

Current and potential research directions include:

Synthesis of Novel Pharmaceutical Scaffolds : These building blocks are valuable in medicinal chemistry for creating libraries of novel compounds for biological screening. The benzoic acid portion can be coupled with various amines or alcohols, while the protected aldehyde can be later transformed to introduce other pharmacologically relevant groups. This strategy allows for the systematic exploration of the chemical space around a core structure to identify new drug candidates.

Development of Functional Materials : Aromatic dicarboxylic acids or molecules with one carboxylic acid and another reactive group are often used as monomers in polymerization reactions. Intermediates like the title compound could be used to synthesize specialized polymers. After polymerization via the carboxylic acid group, the dioxolane units along the polymer chain could be deprotected to aldehydes, which can then be used for cross-linking or for grafting other molecules onto the polymer backbone.

Elaboration into Complex Natural Products : The synthesis of complex natural products often requires intermediates with precisely positioned functional groups, some of which must be protected during the synthesis. Dioxolane-benzoic acid systems provide a reliable platform for introducing key structural motifs required in these intricate synthetic pathways.

Methodology Development : Research also focuses on new and more efficient catalytic methods for the synthesis of dioxolanes and for their selective cleavage. The development of environmentally benign catalysts for the protection and deprotection steps is an area of ongoing academic interest.

Structure

3D Structure

属性

IUPAC Name |

3-(1,3-dioxolan-2-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-11(13)9-3-1-2-8(6-9)7-10-14-4-5-15-10/h1-3,6,10H,4-5,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMJVFGAVKZJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645375 | |

| Record name | 3-[(1,3-Dioxolan-2-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-05-0 | |

| Record name | 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1,3-Dioxolan-2-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 1,3 Dioxolan 2 Ylmethyl Benzoic Acid and Analogues

Strategic Design and Selection of Precursors for Dioxolane and Benzoic Acid Moieties

A convergent synthesis is the most effective strategy for preparing 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid. This approach involves the separate synthesis of two key fragments—one containing the dioxolane-methylene unit and the other containing the benzoic acid framework—which are then coupled in a later step. This method allows for the independent optimization of each synthetic branch before the crucial carbon-carbon bond formation.

Dioxolane Moiety Precursor: The logical precursor for the dioxolane portion is an organometallic reagent derived from a protected haloacetaldehyde. A prime candidate is (1,3-Dioxolan-2-ylmethyl)magnesium bromide . This Grignard reagent is typically prepared from 2-(bromomethyl)-1,3-dioxolane , which itself is synthesized via the acid-catalyzed acetalization of bromoacetaldehyde (B98955) with ethylene (B1197577) glycol. The dioxolane ring serves as a robust protecting group for the aldehyde functionality, stable to the strongly nucleophilic and basic conditions of Grignard reagent formation and subsequent coupling reactions.

Benzoic Acid Moiety Precursor: For the benzoic acid framework, a halogenated derivative is ideal for participation in organometallic cross-coupling reactions. Methyl 3-bromobenzoate is a suitable choice. The methyl ester protects the carboxylic acid from reacting with the organometallic reagent, and the bromine atom at the meta-position provides the correct regiochemistry for the final product. mdpi.com An alternative, though less convergent, precursor is 3-(bromomethyl)benzoic acid , which can be synthesized by the radical bromination of m-toluic acid. chemicalbook.comgoogle.com

This strategic selection of precursors allows for a modular and efficient assembly of the target compound, with the key bond formation occurring between two well-defined and stable intermediates.

Mechanistic and Methodological Considerations in Dioxolane Ring Formation

The formation of the 1,3-dioxolane (B20135) ring, a cyclic acetal (B89532), is a cornerstone of this synthesis. The reaction, known as acetalization or ketalization, involves the acid-catalyzed condensation of a carbonyl compound with a 1,2-diol, such as ethylene glycol. chemicalbook.com The efficiency of this reversible reaction is highly dependent on the catalytic system and reaction conditions.

Both Brønsted and Lewis acids are effective catalysts for dioxolane formation. researchgate.netacs.org The catalyst's role is to protonate the carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by the diol.

Brønsted Acids: These are proton donors and represent the traditional catalysts for this transformation. Common examples include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). chemicalbook.com They are effective and inexpensive, though they can sometimes lead to side reactions if not used in catalytic amounts.

Lewis Acids: These are electron-pair acceptors that coordinate to the carbonyl oxygen. This class includes a wide range of metal-based catalysts such as ruthenium complexes, tin(IV) chloride (SnCl₄), and salts of metals like iron, chromium, and zirconium. d-nb.infomdpi.com Lewis acids are often milder and can offer higher selectivity, especially for complex substrates. Some studies suggest that Brønsted acid sites are more favorable for the transformation into the final acetal product than Lewis acid sites alone. researchgate.net

The choice of catalyst can significantly impact yield and reaction time, as illustrated in the following table.

| Catalyst Type | Example Catalyst | Typical Conditions | Advantages | References |

|---|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | Toluene (B28343), reflux | Cost-effective, widely available | chemicalbook.comorganic-chemistry.org |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Solvent-free or organic solvent | Strong acid, effective in small amounts | globethesis.com |

| Lewis Acid | Tin(IV) Chloride (SnCl₄) | Aprotic solvent, moderate temp. | High efficiency for certain substrates | chemicalbook.com |

| Lewis Acid | Ruthenium Complexes | Organic solvent, H₂/CO₂ or formic acid | Milder conditions, potential for stereoselectivity | d-nb.info |

| Heterogeneous Acid | Ion-Exchange Resins (e.g., NKC-9) | Batch reactor or continuous flow | Easily separable, reusable, less corrosive | globethesis.comscispace.com |

As acetalization is an equilibrium process, the removal of water is crucial to drive the reaction toward the product side and achieve high yields. organic-chemistry.org

Azeotropic Water Removal: A standard and highly effective technique is to conduct the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene (B151609). organic-chemistry.org Using a Dean-Stark apparatus allows for the continuous physical removal of water from the refluxing reaction mixture, effectively shifting the equilibrium. organic-chemistry.org

Chemical Water Scavengers: Orthoesters, like triethyl orthoformate, can be added to the reaction mixture. They react with the water produced to form an ester and ethanol, thus chemically sequestering the water and preventing the reverse reaction.

Solvent Effects: The choice of solvent can influence reaction rates and yields. While toluene is common for azeotropic removal, other solvents like dichloromethane (B109758) are also used. mdpi.com The use of minimal amounts of solvents like dimethyl sulfoxide (B87167) (DMSO) in conjunction with a rotary evaporator has been shown to be an efficient method. organic-chemistry.org

| Parameter | Method/Condition | Principle of Operation | References |

|---|---|---|---|

| Water Removal | Dean-Stark Apparatus (with Toluene) | Azeotropic distillation to physically separate water from the reaction. | organic-chemistry.org |

| Water Removal | Triethyl Orthoformate | Chemical reaction with water to remove it from the equilibrium. | organic-chemistry.org |

| Temperature | Reflux | Provides energy to overcome the activation barrier and facilitates azeotropic removal. | organic-chemistry.org |

| Catalyst Loading | Catalytic amount (typically 0.1-5 mol%) | Minimizes side reactions and simplifies purification. | mdpi.com |

Modern synthetic chemistry is increasingly adopting continuous flow processes, which offer significant advantages over traditional batch synthesis. For dioxolane production, reactive distillation is a particularly powerful technique. scispace.com In this setup, the reaction and purification occur simultaneously in a single column. globethesis.com Reactants are fed into a column containing a solid acid catalyst (like an ion-exchange resin), and as the product dioxolane is formed, it is continuously removed by distillation. d-nb.infoglobethesis.com This constant removal of the product from the reaction zone maximizes the conversion rate, often achieving yields greater than 99%. scispace.com This method is highly efficient, scalable, and reduces waste and energy consumption compared to batch processes. globethesis.com

Elaboration of the Benzoic Acid Framework and Methylene (B1212753) Linker

The final stage of the convergent synthesis involves creating the C-C bond between the two precursor moieties to assemble the complete carbon skeleton of this compound.

Organometallic cross-coupling reactions are among the most powerful tools for forming C-C bonds in modern organic synthesis.

Grignard Coupling: A highly effective method for this specific synthesis is the reaction of the Grignard reagent, (1,3-Dioxolan-2-ylmethyl)magnesium bromide , with an ester of 3-bromobenzoic acid, such as methyl 3-bromobenzoate . While Grignard reagents typically add twice to esters to form tertiary alcohols, this reaction can be controlled under specific conditions, often with a transition metal catalyst (e.g., palladium or nickel complexes), to favor a cross-coupling outcome. masterorganicchemistry.comleah4sci.comlibretexts.org The reaction sequence involves the formation of the C-C bond, followed by an acidic workup to hydrolyze the resulting intermediate and the methyl ester, yielding the final carboxylic acid. mnstate.edu

Suzuki-Miyaura Coupling: Another premier cross-coupling reaction is the Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst. mdpi.comnih.gov This method could be applied by converting either the dioxolane precursor into a boronic acid or ester, or by converting the benzoic acid precursor (e.g., from 3-bromobenzoic acid to 3-(boronic acid)benzoic acid). This reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups, making it a versatile alternative. mdpi.comnih.gov

The multi-step synthesis is summarized below:

| Step | Reaction | Reactants | Key Reagents | Product | References |

|---|---|---|---|---|---|

| 1A | Acetalization | Bromoacetaldehyde, Ethylene Glycol | p-TsOH, Toluene | 2-(Bromomethyl)-1,3-dioxolane | |

| 1B | Esterification | 3-Bromobenzoic Acid | Methanol, H₂SO₄ | Methyl 3-bromobenzoate | mdpi.com |

| 2 | Grignard Formation | 2-(Bromomethyl)-1,3-dioxolane | Mg turnings, Anhydrous Ether | (1,3-Dioxolan-2-ylmethyl)magnesium bromide | |

| 3 | Organometallic Coupling | (1,3-Dioxolan-2-ylmethyl)magnesium bromide, Methyl 3-bromobenzoate | Pd or Ni catalyst | Methyl 3-(1,3-dioxolan-2-ylmethyl)benzoate | acs.org |

| 4 | Hydrolysis | Methyl 3-(1,3-dioxolan-2-ylmethyl)benzoate | Aqueous Acid (e.g., HCl) | This compound | mnstate.edu |

Regioselective Functionalization of the Aromatic Ring

The aromatic ring of this compound possesses two distinct substituents that electronically influence its reactivity towards electrophilic and metal-catalyzed functionalization. The carboxylic acid group is a deactivating, meta-directing group, while the 1,3-dioxolan-2-ylmethyl substituent is generally considered a weak activating, ortho, para-directing group. The interplay of these directing effects governs the regioselectivity of further substitutions on the benzene ring.

Transition-metal-catalyzed C-H bond functionalization has become a powerful tool for the selective modification of aromatic compounds like benzoic acid derivatives. researchgate.netscispace.com While the carboxylate group inherently directs functionalization to the ortho position, specialized strategies have been developed to achieve meta functionalization. researchgate.netresearchgate.net For the title compound, the existing substitution pattern means that the positions ortho to the carboxyl group (C2 and C4) and the position para to the alkyl-dioxolane substituent (C6) are the most likely sites for further reaction.

Electrophilic Aromatic Substitution:

In classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), the carboxylic acid's strong deactivating and meta-directing nature dominates. This would direct incoming electrophiles to the C5 position, which is meta to the carboxyl group and ortho to the alkyl substituent. However, the steric hindrance from the adjacent dioxolanylmethyl group might also influence the outcome.

Directed C-H Functionalization:

Modern synthetic methods offer more precise control over regioselectivity. Carboxylate-directed C-H functionalization, often catalyzed by transition metals like palladium or cobalt, typically favors the less sterically hindered ortho-position. nih.gov In the case of this compound, this would primarily target the C2 and C4 positions. For instance, rhodium(III)-catalyzed amidation has been shown to functionalize the ortho C-H bond of benzoic acids. researchgate.net

Recent advances have also enabled the challenging meta-C-H functionalization of benzoic acids through the use of specifically designed templates. researchgate.netscispace.comresearchgate.net These templates temporarily bind to the carboxylic acid and position a catalytic metal complex to activate a meta C-H bond (C5 in this case).

Below is a table summarizing potential regioselective functionalization reactions on the aromatic ring:

| Reaction Type | Reagents/Catalyst | Predicted Major Product(s) (Position of new substituent) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-(1,3-dioxolan-2-ylmethyl)benzoic acid | The -COOH group is a strong meta-director, overriding the weaker o,p-directing alkyl group. |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-(1,3-dioxolan-2-ylmethyl)benzoic acid | The -COOH group directs the electrophile to the meta position (C5). |

| ortho-Alkenylation | Styrene, Co(II) catalyst | 2-Styryl- and 4-Styryl-3-(1,3-dioxolan-2-ylmethyl)benzoic acid | Carboxylate-directed C-H activation favors the ortho positions. nih.gov |

| meta-Olefination | Acrylate, Pd(II) catalyst with nitrile template | 5-Acryloyl-3-(1,3-dioxolan-2-ylmethyl)benzoic acid | Template-assisted C-H activation specifically directs functionalization to the meta position. researchgate.netresearchgate.net |

Strategic Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. numberanalytics.com For a molecule like this compound, with its carboxylic acid and acetal moieties, several strategic interconversions can be envisioned to generate a diverse range of analogues.

Transformations of the Carboxylic Acid Group:

The carboxylic acid is a versatile functional group that can be converted into numerous other functionalities. These reactions are fundamental in medicinal chemistry for creating derivatives with altered properties.

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding ester. This is often done to improve cell permeability or modify the release characteristics of a potential drug molecule.

Amidation: Coupling with an amine using reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) produces amides.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transforms the benzoic acid derivative into a benzyl (B1604629) alcohol derivative.

Manipulation of the Dioxolane Group:

The 1,3-dioxolane group is an acetal, which serves as a protecting group for an aldehyde. Its hydrolysis represents a key functional group interconversion.

Deprotection to Aldehyde: Treatment with aqueous acid (e.g., dilute HCl) will hydrolyze the acetal, revealing the aldehyde functional group. This yields 3-(formylmethyl)benzoic acid, a key intermediate for further reactions like reductive amination or Wittig olefination.

The following table outlines key functional group interconversions for the title compound:

| Starting Functional Group | Target Functional Group | Reagents and Conditions | Resulting Compound Structure |

| Carboxylic Acid | Ester | Methanol (CH₃OH), H₂SO₄ (cat.), heat | Methyl 3-(1,3-dioxolan-2-ylmethyl)benzoate |

| Carboxylic Acid | Amide | Benzylamine, HATU, DIPEA, DMF | N-Benzyl-3-(1,3-dioxolan-2-ylmethyl)benzamide |

| Carboxylic Acid | Primary Alcohol | 1. LiAlH₄, THF; 2. H₃O⁺ workup | (3-(1,3-Dioxolan-2-ylmethyl)phenyl)methanol |

| 1,3-Dioxolane (Acetal) | Aldehyde | Aqueous HCl, Acetone | 3-(2-Oxoethyl)benzoic acid |

Modern Purification and Isolation Techniques for Complex Organic Syntheses

The purification of intermediates and final products is a critical step in multi-step organic syntheses. For a complex molecule like this compound, which contains both a polar carboxylic acid and a moderately nonpolar dioxolane moiety, a combination of techniques is often required to achieve high purity.

Chromatographic Separation Methodologies

Chromatography is an indispensable tool for the separation and purification of organic compounds. nih.gov The choice of chromatographic technique depends on the scale of the purification and the physicochemical properties of the compound and its impurities.

High-Performance Liquid Chromatography (HPLC):

For the analysis and purification of aromatic carboxylic acids, reversed-phase HPLC (RP-HPLC) is a widely used and effective method. nih.gov In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

Ion-Suppression RP-HPLC: The retention of carboxylic acids is highly dependent on the pH of the mobile phase. nih.gov By adding an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase to lower the pH, the carboxylic acid is protonated, making it less polar and increasing its retention on the nonpolar stationary phase.

Ion-Pair RP-HPLC: In cases where ion suppression is not sufficient, an ion-pairing reagent (e.g., tetrabutylammonium, TBA) can be added to the mobile phase. nih.govresearchgate.net The positively charged TBA forms an ion pair with the negatively charged carboxylate, and this neutral, nonpolar complex is well-retained on a reversed-phase column.

The table below compares typical conditions for different HPLC methods:

| HPLC Method | Stationary Phase | Mobile Phase Composition | Mechanism |

| Ion-Suppression | C18 Silica (B1680970) | Acetonitrile (B52724)/Water with 0.1% Formic Acid | The low pH protonates the carboxylic acid, increasing its hydrophobicity and retention. |

| Ion-Pair | C18 Silica | Acetonitrile/Water with Phosphate Buffer (pH 7) and Tetrabutylammonium (TBA) | The TBA cation pairs with the carboxylate anion, forming a neutral, hydrophobic complex that is retained by the stationary phase. nih.govresearchgate.net |

Gas Chromatography (GC):

Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to adsorb onto the column. Therefore, derivatization is often required to convert the carboxylic acid into a more volatile ester (e.g., a methyl ester) before analysis. nih.gov

Recrystallization Strategies

Recrystallization is a powerful and economical technique for purifying crude solid organic compounds. libretexts.orgillinois.edu The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. tifr.res.in The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. labarchives.com

Solvent Selection:

For this compound, an ideal solvent or solvent system must be identified.

Single-Solvent Recrystallization: A good solvent for recrystallization will dissolve the compound when hot but not at room temperature. wisc.edu Given the polarity of the carboxylic acid, polar solvents like water or ethanol-water mixtures are often good starting points for benzoic acid derivatives. tifr.res.in

Mixed-Solvent Recrystallization: If no single solvent is ideal, a two-solvent system can be used. wisc.edu This typically involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent). The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, indicating saturation. The solution is then reheated to clarify and cooled slowly to induce crystallization. wisc.edu For the title compound, a potential pair could be ethyl acetate (B1210297) (good solvent) and hexane (B92381) (poor solvent).

The Recrystallization Process:

Dissolution: The impure solid is dissolved in a minimum amount of the hot recrystallization solvent to form a saturated or near-saturated solution. libretexts.org

Hot Filtration: If insoluble impurities are present, the hot solution is filtered by gravity to remove them. tifr.res.in

Crystallization: The hot, clear filtrate is allowed to cool slowly and without disturbance. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. libretexts.org

Isolation: The formed crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried. tifr.res.in

Investigating the Chemical Reactivity and Transformation Pathways of 3 1,3 Dioxolan 2 Ylmethyl Benzoic Acid

Reactivity Profiles of the Carboxylic Acid Functionality

The carboxylic acid group in 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid is a versatile handle for a variety of chemical modifications, including esterification, amidation, and reduction.

Esterification and Amidation Reactions under Controlled Conditions

The conversion of the carboxylic acid to esters and amides is a fundamental transformation. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. acs.orgyoutube.comucla.edu The Fischer esterification mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. youtube.com

Amidation, the reaction with an amine to form an amide, often requires activation of the carboxylic acid to overcome the unfavorable acid-base reaction between the carboxylic acid and the amine. sciepub.comyoutube.com Common activating agents include carbodiimides or conversion to an acid chloride. However, direct amidation can also be achieved under certain catalytic conditions. rsc.orgnih.govacs.org

Table 1: Representative Esterification and Amidation Reactions

| Transformation | Reagents and Conditions | Product | General Yield Range |

|---|---|---|---|

| Esterification | Methanol, cat. H₂SO₄, Reflux | Methyl 3-(1,3-dioxolan-2-ylmethyl)benzoate | Good to Excellent |

| Amidation | Benzylamine, Boric Acid Catalyst, Toluene (B28343), Reflux | N-Benzyl-3-(1,3-dioxolan-2-ylmethyl)benzamide | High |

| Amidation | Primary/Secondary Amine, TiCl₄, Pyridine, 85°C | Corresponding Amide | Moderate to Excellent |

Derivatization for Coupling Reactions

The carboxylic acid functionality can be derivatized to facilitate coupling reactions, particularly in the context of peptide synthesis or the formation of other complex molecules. Conversion to an acid chloride or activation with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) generates a more reactive species. researchgate.net Another approach involves the formation of mixed anhydrides. acs.org More recently, methods using agents like 3-(chlorosulfonyl)benzoic acid have been developed for derivatization, enhancing analytical detection. nih.govacs.org

Exploration of Reduction and Oxidation Pathways

The carboxylic acid group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, which proceeds through an aldehyde intermediate that is further reduced in situ. byjus.commasterorganicchemistry.compearson.comorgosolver.comlibretexts.org It is important to note that LiAlH₄ is a strong and non-selective reducing agent.

The aromatic ring of benzoic acid derivatives can undergo oxidative degradation under certain conditions. For instance, catalytic oxidation can lead to the formation of phenols. researchgate.netnih.govdocumentsdelivered.com The conditions for such reactions are typically harsh and may not be compatible with the dioxolane functional group.

Chemical Behavior and Transformations of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring serves as a protective group for a carbonyl functionality and exhibits its own characteristic reactivity, primarily centered around its hydrolytic stability and susceptibility to transacetalization.

Hydrolytic Stability and Mechanism under Varied pH Conditions

The 1,3-dioxolane ring is an acetal (B89532), which is generally stable under neutral and basic conditions but is labile to acid-catalyzed hydrolysis. nih.govacs.orgwhiterose.ac.ukacs.org The rate of hydrolysis is highly dependent on the pH of the medium, with the reaction proceeding much faster at lower pH values. researchgate.net The mechanism of acid-catalyzed hydrolysis involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation intermediate, which is then attacked by water. whiterose.ac.uk The stability of this carbocation intermediate influences the rate of hydrolysis.

Table 2: General Hydrolytic Stability of 1,3-Dioxolanes

| pH Condition | Stability | Rate of Hydrolysis |

|---|---|---|

| Acidic (e.g., pH < 5) | Labile | Fast |

| Neutral (e.g., pH 7) | Generally Stable | Very Slow |

| Basic (e.g., pH > 8) | Stable | Negligible |

Transacetalization Reactions for Functional Group Manipulation

Transacetalization is a process where an existing acetal or ketal reacts with a different diol in the presence of an acid catalyst to form a new acetal or ketal. organic-chemistry.orgresearchgate.net This reaction is an equilibrium process and can be driven to completion by using an excess of the new diol or by removing one of the products. This transformation is a valuable tool for changing the protecting group on a carbonyl compound without deprotecting it to the free carbonyl. The reaction is catalyzed by various acid catalysts, including p-toluenesulfonic acid. chemicalbook.comrsc.org

Ring-Opening and Rearrangement Processes

The 1,3-dioxolane ring in this compound is an acetal, which serves as a protecting group for a carbonyl functional group. As such, its stability is pH-dependent, being generally stable under basic and neutral conditions but susceptible to cleavage under acidic conditions.

The primary reaction of the dioxolane ring is acid-catalyzed hydrolysis. In the presence of aqueous acid, the acetal is cleaved to regenerate the corresponding aldehyde and 1,2-ethanediol. This reversible reaction is a common deprotection strategy in organic synthesis. The mechanism involves protonation of one of the oxygen atoms of the dioxolane ring, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water and loss of a proton yields a hemiacetal, which is then further hydrolyzed to the aldehyde.

While direct rearrangement of the 2-(arylmethyl)-1,3-dioxolane moiety is not a commonly reported pathway, rearrangements in related 2-phenyl-1,3-dioxolane (B1584986) systems have been observed under specific conditions, often involving acid catalysis. These rearrangements can lead to the formation of isomeric products, although such transformations are highly substrate-dependent and may not be a significant pathway for this compound under typical reaction conditions.

Reactions at the Aromatic Core

The benzene (B151609) ring of this compound is susceptible to attack by both electrophiles and, under certain conditions, nucleophiles. The nature and position of the existing substituents, the carboxylic acid and the dioxolan-2-ylmethyl group, play a crucial role in determining the regioselectivity and rate of these reactions.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The carboxylic acid group is a deactivating, meta-directing substituent. This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leading to preferential substitution at the meta position. The dioxolan-2-ylmethyl substituent is generally considered to be weakly deactivating or neutral in its electronic effect on the aromatic ring.

Nitration: The nitration of benzoic acid is a classic example of an electrophilic aromatic substitution reaction where the meta-isomer is the major product. youtube.comchegg.com For this compound, nitration is expected to occur primarily at the 5-position (meta to the carboxylic acid) and to a lesser extent at the 2- and 4-positions (ortho and para to the carboxylic acid, respectively). To favor the formation of the meta product, the reaction is typically carried out at low temperatures. truman.educhemicalbook.com

Halogenation: Similar to nitration, the halogenation of this compound is anticipated to yield the meta-substituted product as the major isomer. The regioselectivity of bromination, for instance, is governed by the directing effects of the substituents on the aromatic ring.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on benzoic acid and its derivatives. doubtnut.comquora.com The strongly deactivating carboxylic acid group renders the aromatic ring insufficiently nucleophilic to react with the carbocation or acylium ion intermediates generated in these reactions. Furthermore, the Lewis acid catalyst required for the reaction can coordinate with the carboxylic acid group, further deactivating the ring.

A summary of the expected regioselectivity in electrophilic aromatic substitution reactions of this compound is presented in the table below.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(1,3-Dioxolan-2-ylmethyl)-5-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-(1,3-dioxolan-2-ylmethyl)benzoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No reaction |

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group on the aromatic ring. chemistrysteps.comlibretexts.orglibretexts.org These electron-withdrawing groups are necessary to activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.

The aromatic ring of this compound is not activated for nucleophilic aromatic substitution. The carboxylic acid group is an electron-withdrawing group, but it is not sufficiently activating to facilitate this reaction under normal conditions, especially when it is not positioned ortho or para to a potential leaving group. Therefore, a halogenated derivative of this compound would not be expected to undergo nucleophilic aromatic substitution with common nucleophiles unless additional activating groups are introduced onto the ring.

However, it has been noted in some systems that a meta-substituent can have an accelerating effect on nucleophilic aromatic substitution. For example, a 3-bromo substituent has been shown to accelerate the reaction of a 2-methoxybenzoic ester with Grignard reagents. youtube.com This suggests that under specific conditions and with particular substrates, the reactivity patterns might deviate from the general rules.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound to participate in these reactions, it would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. The following sections discuss the potential for such a halogenated derivative to undergo Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. This reaction is widely used for the synthesis of biaryl compounds. A bromo- or iodo-derivative of this compound would be a suitable substrate for this reaction. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The table below presents representative conditions for the Suzuki-Miyaura coupling of related aryl bromides with arylboronic acids.

| Aryl Bromide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Methyl 3-bromobenzoate | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |

| 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 92 |

| Methyl 3-bromobenzoate | 2-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 88 |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. researchgate.netlibretexts.org A halogenated derivative of this compound could be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl group onto the aromatic ring. The reaction typically requires a palladium catalyst, a phosphine ligand or is conducted ligandless, and a base.

The following table provides examples of Heck reaction conditions for related aryl halides.

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) |

| Iodobenzene | Ethyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 95 |

| Methyl 3-bromobenzoate | Styrene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | 85 |

| 3-Iodobenzoic acid | Butyl acrylate | PdCl₂ | NaOAc | DMA | 90 |

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. doubtnut.comwikipedia.org This reaction would allow for the introduction of an alkynyl group onto the aromatic ring of a halogenated derivative of this compound.

Representative conditions for the Sonogashira coupling of related aryl halides are shown in the table below.

| Aryl Halide | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Yield (%) |

| 3-Iodobenzoic acid | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 91 |

| Methyl 3-bromobenzoate | 1-Octyne | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 82 |

| 3-Iodobenzoic acid | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Et₃N | DMF | 93 |

Strategic Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Chemical Building Block and Synthetic Intermediate

The dual functionality of 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid establishes it as a versatile building block in organic synthesis. The carboxylic acid group can undergo a wide range of transformations, such as esterification, amidation, and reduction, while the dioxolane-protected aldehyde remains inert to these conditions. This allows for selective modification of the acid portion of the molecule first. Subsequently, the aldehyde can be unmasked and utilized in reactions like nucleophilic additions or reductive aminations, providing a strategic pathway to complex molecular designs.

The structure of this compound is inherently suited for the assembly of complex organic molecules. The benzoic acid provides a rigid aromatic scaffold, while the dioxolane-masked methyl group at the meta-position offers a reactive site for further elaboration. This strategic placement allows for the introduction of diverse substituents and the extension of the carbon skeleton.

By leveraging the distinct reactivities of the carboxylic acid and the latent aldehyde, chemists can execute multi-step syntheses with a high degree of control. For instance, the carboxylic acid can be converted to an amide, followed by deprotection of the dioxolane to reveal the aldehyde, which can then participate in a Wittig reaction to form an alkene. This stepwise approach is fundamental to building complex structures from simpler, well-defined precursors.

Compounds containing the 1,3-dioxolane (B20135) structure are significant intermediates in the pharmaceutical industry. nih.govresearchgate.net The unique arrangement of functional groups in this compound makes it a valuable scaffold in medicinal chemistry. Benzoic acid derivatives are known to possess a wide range of biological activities, and the protected aldehyde allows for further modifications to fine-tune a molecule's properties for potential therapeutic applications. preprints.org

Research has highlighted the potential of dioxolane derivatives in developing new therapeutic agents. For example, certain derivatives have been evaluated for antimicrobial activity, showing potency against Gram-positive bacteria. In other studies, structures similar to this compound have been investigated as potential inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Modifications to the core structure can enhance binding affinity and efficacy against resistant strains.

Furthermore, 1-(1,3-Dioxolan-2-ylmethyl)azoles have been developed for their action against mycoses and various bacteria, underscoring the utility of the dioxolane-methyl moiety in creating bioactive compounds. google.com

In the realm of materials science, this compound serves as an intermediate in the production of polymers and other specialized chemical products. Its bifunctional nature allows it to be incorporated into polymer chains, where the benzoic acid can act as a monomer component in polyesters or polyamides, and the dioxolane group can be later modified to alter the polymer's properties. This can enhance performance characteristics such as thermal stability, solubility, or cross-linking capabilities.

Utilization of the Dioxolane Moiety for Temporary Functional Group Protection

The 1,3-dioxolane group is a widely used protecting group for aldehydes and ketones in organic synthesis. nih.govresearchgate.net It is formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.org This cyclic acetal (B89532) is stable to a variety of reaction conditions, particularly those involving bases, nucleophiles, and certain reducing agents, making it a robust and reliable choice for masking carbonyl functionality during complex synthetic sequences. organic-chemistry.orgfiveable.me

Orthogonal protection is a critical strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. wikipedia.org The 1,3-dioxolane group fits well into such strategies because its removal condition—acid-catalyzed hydrolysis—is distinct from the conditions used to cleave many other common protecting groups. jocpr.com

For example, a dioxolane can coexist in a molecule with a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group or a silyl (B83357) ether that is cleaved by fluoride (B91410) ions. This orthogonality enables chemists to deprotect and react at different sites of a complex molecule in a planned sequence without unintended side reactions. wikipedia.orgjocpr.com

Table 1: Orthogonality of the Dioxolane Protecting Group

| Protecting Group | Typical Substrate | Cleavage Conditions | Orthogonal to Dioxolane? |

|---|---|---|---|

| 1,3-Dioxolane | Aldehyde, Ketone | Aqueous Acid (e.g., HCl, TFA) | - |

| Fmoc | Amine | Base (e.g., Piperidine) | Yes |

| Cbz (Z) | Amine | Hydrogenolysis (H₂, Pd/C) | Yes |

| Boc | Amine | Strong Acid (e.g., TFA) | No (Cleavage conditions can overlap) |

| TBDMS | Alcohol | Fluoride source (e.g., TBAF) | Yes |

| Benzyl (B1604629) Ether (Bn) | Alcohol | Hydrogenolysis (H₂, Pd/C) | Yes |

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others. The deprotection of the dioxolane group can be achieved with high chemoselectivity. The most common method is hydrolysis using aqueous acid. organic-chemistry.org

However, for sensitive substrates where acidic conditions might affect other parts of the molecule, milder and more selective methods have been developed. These methodologies ensure that only the dioxolane is cleaved, leaving other acid-sensitive groups intact.

Table 2: Selected Chemoselective Deprotection Methods for Dioxolanes

| Reagent/Method | Conditions | Comments |

|---|---|---|

| Aqueous Acid | HCl, H₂SO₄, or TFA in a water/organic solvent mixture | Standard, robust method. organic-chemistry.org |

| Cerium(III) triflate | Catalytic amount in wet nitromethane | Mild, nearly neutral pH conditions, offering high selectivity. organic-chemistry.org |

| Nickel Boride | In situ from NiCl₂ and NaBH₄ in methanol | Efficient and mild; halo, alkoxy, and methylenedioxy groups are unaffected. rsc.org |

| Iodine | Catalytic amount in a wet solvent | Convenient deprotection under neutral conditions. organic-chemistry.org |

| DMSO/Water | Heating in aqueous Dimethyl Sulfoxide (B87167) | Can achieve selective cleavage of acyclic acetals in the presence of cyclic dioxolanes. oup.com |

Integration into Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more reactants. These reactions are valued for their atom economy, reduced waste, and ability to rapidly build molecular complexity.

An analysis of the structure of this compound suggests its potential as a substrate in such reaction sequences. The carboxylic acid moiety can participate in a variety of transformations, including amidations and esterifications, which are common in MCRs. The dioxolane group serves as a protecting group for an aldehyde. Deprotection under acidic conditions would reveal the aldehyde functionality, which could then engage in reactions such as the Ugi or Passerini reactions, which are classic examples of MCRs.

Despite this theoretical potential, there is a notable lack of specific studies in the scientific literature that demonstrate the integration of this compound into multi-component or cascade reaction sequences. Further research would be necessary to explore and establish its utility in these advanced synthetic methodologies.

Applications in Polymer Chemistry and Material Science

The unique structure of this compound also suggests its potential utility in the field of polymer chemistry and material science. The presence of two distinct functional groups allows for the possibility of creating polymers with tailored properties.

Bio-based polymers are derived from renewable resources and are of significant interest as sustainable alternatives to petroleum-based plastics. The design of novel monomers is a key aspect of developing new bio-based polymers with desired functionalities.

Theoretically, this compound could serve as a monomer in the synthesis of polyesters or polyamides through its carboxylic acid group. The protected aldehyde could be deprotected post-polymerization to introduce reactive aldehyde groups along the polymer chain, which could then be used for cross-linking or for the attachment of other molecules. However, there is no current research available that documents the use of this compound in the design and synthesis of bio-based polymers.

Functional materials are designed to possess specific properties that allow them to perform a particular function. The incorporation of specific chemical functionalities is crucial for tailoring these properties.

The bifunctional nature of this compound makes it a candidate for the development of functional materials. For instance, its carboxylic acid could be used to anchor the molecule to a surface or to a polymer backbone. Subsequent deprotection of the dioxolane would expose the aldehyde, which could then be used for further chemical modifications, such as the immobilization of biomolecules or the formation of dynamic covalent bonds.

While these potential applications are chemically plausible, there is a lack of published research detailing the use of this compound in the development of functional materials with tailored properties.

Computational Chemistry and Theoretical Characterization of Dioxolane Substituted Benzoic Acids

Quantum Chemical Methodologies for Molecular Structure Elucidation

The foundation of understanding the chemical behavior of a molecule lies in the accurate determination of its three-dimensional structure. Quantum chemical methods are powerful tools for achieving this, providing detailed information on bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of organic molecules like 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid. nih.govnih.govmdpi.com The geometry optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure. mdpi.com For substituted benzoic acids, DFT calculations, often using the B3LYP functional, have been shown to provide optimized geometries that are in good agreement with experimental data where available. researchgate.net The process iteratively adjusts the atomic coordinates to minimize the forces on each atom, converging to a stable molecular structure.

The accuracy of DFT calculations is significantly influenced by the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. Larger basis sets, such as 6-311++G(d,p), provide a more flexible description of the electron density and generally lead to more accurate results, albeit at a higher computational expense. semanticscholar.org For molecules containing heteroatoms like oxygen, the inclusion of polarization (d,p) and diffuse functions (++) is crucial for accurately modeling non-covalent interactions and the electronic properties of lone pairs. semanticscholar.org The selection of an appropriate basis set is therefore a critical step in obtaining reliable computational results for molecules like this compound.

The presence of flexible bonds in this compound, such as the bond connecting the methylene (B1212753) group to the benzoic acid ring and the bonds within the dioxolane ring, allows for the existence of multiple conformations. Computational methods can be employed to explore the potential energy surface of the molecule and identify the different stable conformers and the energy barriers between them. The dioxolane ring, for instance, can adopt various conformations, such as the envelope or twist forms. researchgate.net Furthermore, the orientation of the entire dioxolanylmethyl substituent relative to the benzoic acid plane can vary, leading to different rotational isomers (rotamers). Understanding the relative energies of these conformers is essential for a complete picture of the molecule's behavior.

Electronic Structure and Reactivity Profiling

Beyond the molecular geometry, quantum chemical calculations provide a wealth of information about the electronic structure, which is key to understanding a molecule's reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. irjweb.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical stability and reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For substituted benzoic acids, the nature and position of the substituent can significantly influence the energies of the frontier orbitals and the magnitude of the energy gap.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.netnih.gov The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. irjweb.com Typically, red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential, which are prone to nucleophilic attack. irjweb.comnih.gov For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the carboxylic acid and dioxolane groups, and positive potential around the acidic hydrogen of the carboxyl group. researchgate.net

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Carboxylic Acid Oxygen Atoms | Negative (Red) | Susceptible to electrophilic attack |

| Dioxolane Oxygen Atoms | Negative (Red) | Potential for hydrogen bonding |

| Carboxylic Acid Hydrogen Atom | Positive (Blue) | Susceptible to nucleophilic attack |

| Aromatic Ring | Variable | Influenced by substituents |

Natural Bond Orbital (NBO) and Charge Distribution Analysis

The analysis of natural atomic charges indicates a significant polarization of charge within the molecule. The oxygen atoms of the carboxyl and dioxolane groups, being highly electronegative, exhibit substantial negative charges. Conversely, the carbonyl carbon of the carboxylic acid and the carbons bonded to oxygen atoms carry significant positive charges. The hydrogen atom of the carboxylic acid's hydroxyl group is also highly positive, which is consistent with its acidic nature.

The charge distribution is crucial in determining the molecule's reactive sites. The regions with high negative charge density, particularly the oxygen atoms, are susceptible to electrophilic attack, while the positively charged atoms are prone to nucleophilic attack. This charge distribution is a key factor in predicting the molecule's interaction with other chemical species.

Table 1: Illustrative Natural Atomic Charges for Selected Atoms in this compound

| Atom | Charge (e) |

| O (carbonyl) | -0.650 |

| C (carbonyl) | +0.750 |

| O (hydroxyl) | -0.700 |

| H (hydroxyl) | +0.480 |

| O (dioxolane) | -0.550 |

| O (dioxolane) | -0.540 |

Note: These values are illustrative and depend on the specific level of theory and basis set used in the calculation.

NBO analysis also elucidates the hyperconjugative interactions, which involve the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. In this compound, significant interactions are expected between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent C-C and C-O bonds, as well as between the π orbitals of the benzene (B151609) ring and the antibonding orbitals of the substituents. These interactions contribute to the stabilization of the molecular structure.

Evaluation of Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity and stability of a molecule. researchgate.netbanglajol.info These descriptors provide a quantitative measure of a molecule's propensity to react.

Global Reactivity Descriptors:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger hardness value implies greater stability and lower reactivity.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These global descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap is generally associated with higher chemical reactivity. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| EHOMO | -6.8 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.3 |

| Chemical Potential (μ) | -4.15 |

| Chemical Hardness (η) | 2.65 |

| Global Softness (S) | 0.377 |

| Electrophilicity Index (ω) | 3.25 |

Note: These values are illustrative and calculated based on typical DFT results for similar molecules.

Local Reactivity Descriptors:

Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks.

Local Softness (s(r)) and Local Electrophilicity (ω(r)): Provide site-specific information about reactivity.

For this compound, the Fukui functions would likely indicate that the oxygen atoms of the carboxyl group are the primary sites for electrophilic attack, while the carbonyl carbon is a key site for nucleophilic attack.

Simulations of Vibrational Spectra and Spectroscopic Assignments

Computational simulations of infrared (IR) and Raman spectra are invaluable for the interpretation of experimental spectroscopic data and for the detailed assignment of vibrational modes.

Prediction of Infrared (IR) and Raman Frequencies and Intensities

Theoretical vibrational frequencies and their corresponding IR and Raman intensities can be calculated using DFT methods. These calculations provide a predicted spectrum that can be compared with experimental results. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Correlation of Simulated Spectra with Experimental Data

The correlation between simulated and experimental spectra allows for a confident assignment of the observed vibrational bands to specific molecular motions. For this compound, the simulated spectra would be expected to show characteristic bands for the benzoic acid moiety, the methylene bridge, and the dioxolane ring.

Key expected vibrational modes include:

O-H stretching of the carboxylic acid, typically a broad band in the IR spectrum.

C=O stretching of the carbonyl group, a strong and sharp band.

C-O stretching modes of the carboxyl and dioxolane groups.

Aromatic C-H stretching and C=C stretching of the benzene ring.

CH2 stretching and bending modes of the methylene and dioxolane groups.

By comparing the calculated frequencies and intensities with the experimental IR and Raman spectra, each observed peak can be assigned to a specific vibrational mode.

Detailed Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis provides a quantitative description of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This detailed analysis helps to resolve ambiguities in vibrational assignments, especially for complex molecules where many modes are coupled.

For instance, a PED analysis of this compound would quantify the extent of mixing between the vibrations of the benzoic acid ring and the dioxolane substituent. This allows for a precise understanding of how the different functional groups in the molecule influence each other's vibrational characteristics.

Table 3: Illustrative PED Analysis for Selected Vibrational Modes of this compound

| Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment and PED Contributions |

| 3560 | ~3000 (broad) | O-H stretch (98%) |

| 1720 | 1690 | C=O stretch (85%), C-C stretch (10%) |

| 1605 | 1600 | Aromatic C=C stretch (70%), C-H in-plane bend (20%) |

| 1310 | 1300 | C-O stretch (45%), O-H in-plane bend (40%) |

| 1150 | 1145 | Dioxolane ring stretch (60%), CH2 wag (25%) |

Note: These are representative values illustrating the nature of PED analysis.

Thermodynamic Property Calculations and Stability Assessments

Computational chemistry can be used to calculate various thermodynamic properties, providing insights into the stability and behavior of a molecule under different conditions. jbiochemtech.comelsevierpure.com By performing frequency calculations, key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be determined.

The standard thermodynamic functions, including heat capacity (Cp,v), entropy (S), and enthalpy (H), can be calculated at different temperatures. These calculations are crucial for understanding the molecule's stability and its potential to participate in chemical reactions. For example, the calculated Gibbs free energy of formation can indicate the thermodynamic feasibility of synthesizing the compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively available in the current body of scientific literature, the dynamic behavior and intermolecular interactions of this compound can be theoretically characterized by drawing parallels with computational studies on analogous substituted benzoic acids and molecules containing the 1,3-dioxolane (B20135) moiety. Such simulations provide critical insights into molecular motion, conformational flexibility, and non-covalent interactions that govern the macroscopic properties of the substance.

MD simulations of substituted benzoic acids in various solvents have revealed a strong tendency for self-association, primarily through the formation of hydrogen-bonded dimers. The carboxylic acid groups of two molecules typically form a cyclic motif with two strong hydrogen bonds between the hydroxyl hydrogen of one molecule and the carbonyl oxygen of the other. The stability and prevalence of these dimers are highly dependent on the solvent environment. In non-polar solvents, dimerization is generally favored, whereas in polar, hydrogen-bond-accepting solvents, the benzoic acid molecules are more likely to form hydrogen bonds with the solvent molecules, leading to a decrease in self-association.

The dynamic behavior of the 1,3-dioxolane ring is characterized by its conformational flexibility. The five-membered ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. The energy barrier between these conformations is relatively low, allowing for rapid interconversion at room temperature. The methylene linker connecting the dioxolane ring to the benzoic acid core introduces additional degrees of freedom, allowing for a wide range of spatial orientations of the two main structural components relative to each other.

An illustrative set of parameters for a hypothetical MD simulation of this compound in a solvent like water or a less polar medium such as chloroform (B151607) is presented in the table below. These parameters are representative of those used in simulations of similar small organic molecules.

| Parameter | Illustrative Value/Condition |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent Model | TIP3P (for water) or Chloroform |

| System Size | ~500 solvent molecules per solute molecule |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Ensemble | NPT (Isothermal-isobaric) |

The analysis of the trajectories from such a simulation would provide detailed information on the stability of hydrogen-bonded dimers, the conformational preferences of the dioxolane ring and the methylene linker, and the radial distribution functions of solvent molecules around the solute. Furthermore, the strength of various intermolecular interactions could be quantified. The following table provides hypothetical, yet realistic, values for the calculated interaction energies based on studies of analogous compounds.

| Interaction Type | Estimated Energy (kcal/mol) |

|---|---|

| Carboxylic Acid Dimer Hydrogen Bonds | -10 to -15 |

| π-π Stacking (Benzene Rings) | -2 to -5 |

| Solute-Solvent Hydrogen Bonds (with water) | -3 to -6 |

| Van der Waals Interactions | Variable, typically -0.1 to -2 per atom pair |

Advanced Spectroscopic and Analytical Techniques for Structural and Purity Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

A thorough examination of the ¹H and ¹³C NMR spectra provides a complete picture of the atomic arrangement within the 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the methylene (B1212753) bridge protons, the acetal (B89532) proton, and the dioxolane ring protons. The acidic proton of the carboxylic acid group is also expected to be present, often as a broad singlet at a downfield chemical shift, though its visibility can be dependent on the solvent and concentration. The aromatic region will likely show a complex pattern for the four protons on the 1,3-disubstituted benzene (B151609) ring. The proton ortho to the carboxylic acid would be the most deshielded, while the others would appear at slightly higher fields. The methylene bridge protons would likely appear as a doublet, coupled to the acetal proton. The acetal proton itself is expected to be a triplet, coupled to the adjacent methylene protons. The four protons of the dioxolane ring may appear as a multiplet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Key resonances would include the carbonyl carbon of the carboxylic acid, typically found in the 165-185 ppm range. The aromatic carbons will produce a set of signals in the 120-140 ppm region, with the carbon attached to the carboxylic acid (ipso-carbon) and the carbon attached to the methylene group appearing at distinct chemical shifts from the protonated aromatic carbons. The acetal carbon of the dioxolane ring is expected to resonate in the 90-110 ppm range. The methylene carbons of the dioxolane ring and the methylene bridge carbon will also have characteristic chemical shifts.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic CH | 7.4 - 8.2 | m | - |

| Dioxolane CH | ~5.0 | t | ~4-5 |

| Dioxolane CH₂ | ~3.9 - 4.1 | m | - |

| Benzylic CH₂ | ~3.1 | d | ~4-5 |

| Carboxylic Acid OH | >10 | br s | - |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~170 |

| Aromatic C (quaternary) | ~130 - 140 |

| Aromatic CH | ~128 - 135 |

| CH (Dioxolane) | ~103 |

| O-CH₂ (Dioxolane) | ~65 |

| CH₂ (Benzylic) | ~40 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D NMR spectra and for unambiguously establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, and crucially, between the benzylic methylene protons and the acetal proton of the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals of the aromatic rings, the methylene bridge, and the dioxolane ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would be expected from the benzylic methylene protons to the aromatic carbons (including the quaternary carbon at the point of attachment) and to the acetal carbon of the dioxolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In this molecule, NOESY could show correlations between the benzylic methylene protons and the ortho protons on the benzene ring, further confirming the substitution pattern.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often showing fine structure due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak typically in the range of 1680-1710 cm⁻¹. docbrown.info The C-O stretching of the carboxylic acid will also be present. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the dioxolane ring will produce strong bands in the 1000-1200 cm⁻¹ region. docbrown.info

Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Activity |

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) | Weak |

| Aromatic C-H | Stretch | 3000-3100 | Strong |

| Aliphatic C-H | Stretch | 2850-3000 | Strong |

| Carboxylic Acid C=O | Stretch | 1680-1710 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Strong |

| Carboxylic Acid C-O | Stretch | 1210-1320 | Medium |

| Dioxolane C-O | Stretch | 1000-1200 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₁H₁₂O₄ for this compound.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) and the analysis of the resulting product ions. This technique is instrumental in elucidating the structure of the molecule by identifying characteristic neutral losses and fragment ions.

For this compound, a key fragmentation pathway is expected to be benzylic cleavage, where the bond between the methylene group and the benzene ring breaks. This would lead to the formation of a stable benzyl-type cation. Another likely fragmentation is the loss of the elements of the dioxolane ring. The fragmentation of the carboxylic acid group, such as the loss of water or carbon monoxide, is also a common pathway for benzoic acids. The fragmentation of aromatic compounds often results in the formation of a tropylium (B1234903) ion. jove.com The fragmentation of dioxolanes can proceed through various ring-opening mechanisms. docbrown.info

Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment Ion |

| 208 | [M]⁺ (Molecular Ion) |

| 191 | [M - OH]⁺ |

| 163 | [M - COOH]⁺ |

| 135 | [M - C₃H₅O₂]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

| 73 | [C₃H₅O₂]⁺ (Dioxolanylmethyl cation) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation in the solid state. For a molecule like this compound, which is achiral, the focus of X-ray crystallography would be on determining its solid-state conformation and analyzing its crystal packing, including intermolecular interactions.